
8-Oxooct-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxooct-4-enoic acid is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (enoic acid) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Oxooct-4-enoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of oct-4-enoic acid. This process typically employs oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to achieve the desired product.
Another method involves the aldol condensation of butanal with acetaldehyde, followed by oxidation. The reaction conditions for this method include the use of a base such as sodium hydroxide (NaOH) to facilitate the condensation reaction, followed by oxidation with an appropriate oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of oct-4-enoic acid using a catalytic system. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxooct-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-hydroxyoct-4-enoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: 8-Hydroxyoct-4-enoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Oxooct-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-oxooct-4-enoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyoct-4-enoic acid: A reduced form of 8-oxooct-4-enoic acid.
Oct-4-enoic acid: The precursor to this compound.
8-Chlorooct-4-enoic acid: A halogenated derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a ketone and a carboxylic acid group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
55348-85-1 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(E)-8-oxooct-4-enoic acid |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11/h1-2,7H,3-6H2,(H,10,11)/b2-1+ |
InChI-Schlüssel |
BESKFJNLFBROGY-OWOJBTEDSA-N |
Isomerische SMILES |
C(CC=O)/C=C/CCC(=O)O |
Kanonische SMILES |
C(CC=O)C=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


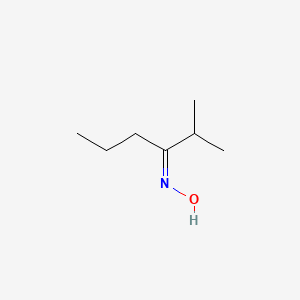
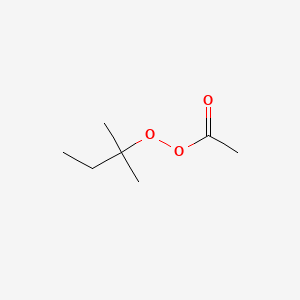
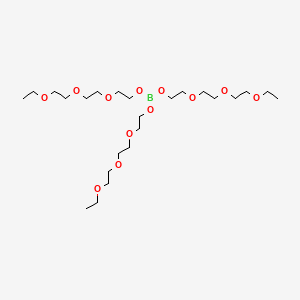

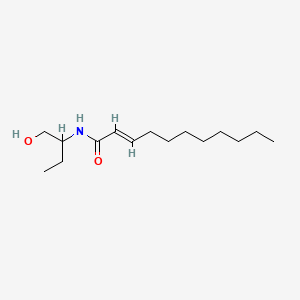
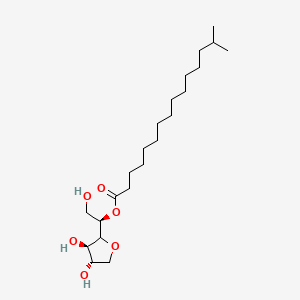

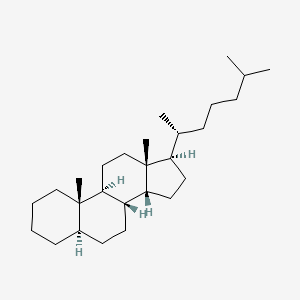
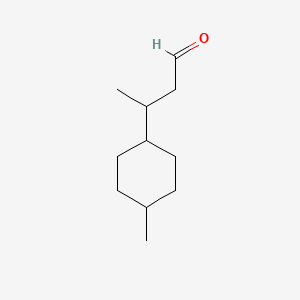


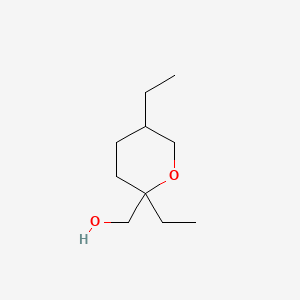

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
